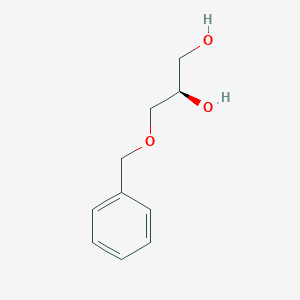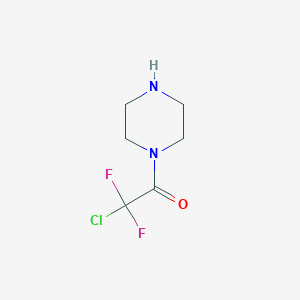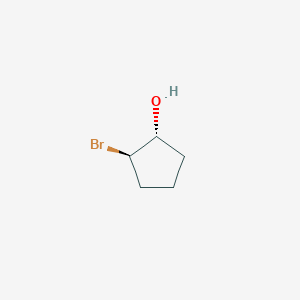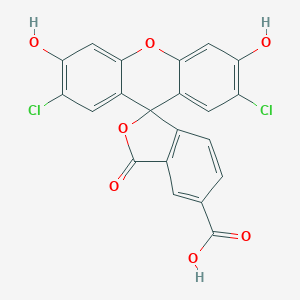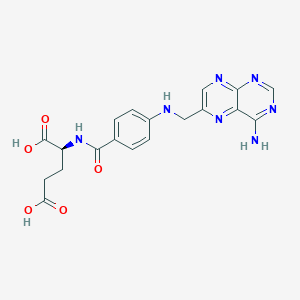
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, also known as AC-9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. AC-9 belongs to the class of acridine derivatives, which have been shown to exhibit significant antitumor activity.
Mechanism of Action
The exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA damage repair.
Biochemical and Physiological Effects:
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of PARP, leading to DNA damage and apoptosis in cancer cells. Physiologically, 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to reduce tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its broad-spectrum antitumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its potential toxicity, particularly to normal cells. Further research is needed to determine the optimal dosage and administration schedule for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- in order to minimize toxicity while maximizing its antitumor activity.
Future Directions
There are several future directions for research on 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. One area of interest is the development of novel drug delivery systems for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could help to identify patients who are most likely to benefit from treatment with 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. Finally, further research is needed to elucidate the exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could lead to the development of more effective cancer therapies.
Synthesis Methods
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- can be synthesized using a multi-step process involving the reaction of 9-aminoacridine with 1,6-dibromohexane, followed by the reaction with 4-(bis(2-chloroethyl)amino)phenylboronic acid. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromo-6-hexanol to yield 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-.
Scientific Research Applications
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, such as doxorubicin and cisplatin.
properties
CAS RN |
125173-75-3 |
|---|---|
Molecular Formula |
C29H33Cl2N3 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
InChI |
InChI=1S/C29H33Cl2N3/c30-18-21-34(22-19-31)24-16-14-23(15-17-24)9-3-1-2-8-20-32-29-25-10-4-6-12-27(25)33-28-13-7-5-11-26(28)29/h4-7,10-17H,1-3,8-9,18-22H2,(H,32,33) |
InChI Key |
BOTVOSDEXKKBSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
Other CAS RN |
125173-75-3 |
synonyms |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
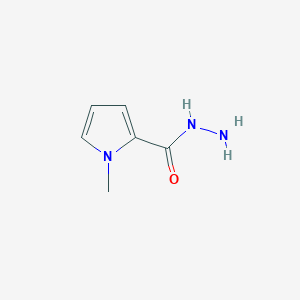
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
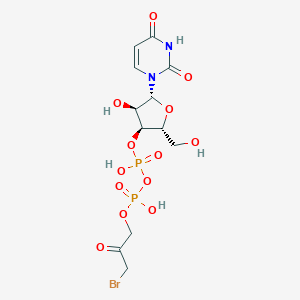
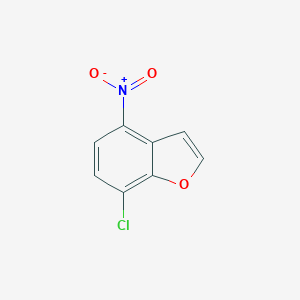
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
